molecular formula SO3<br>O3S B1194175 Sulfur trioxide CAS No. 7446-11-9

Sulfur trioxide

Cat. No. B1194175
Key on ui cas rn: 7446-11-9
M. Wt: 80.07 g/mol
InChI Key: AKEJUJNQAAGONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07351820B2

Procedure details

Such a process is for example described in U.S. Pat. No. 3,914,217. In the process as described in U.S. Pat. No. 3,914,217 the Beckmann rearrangement is carried out in three stages in series. Cyclohexanone oxime is fed to each stage containing a circulating rearrangement mixture having a sulfuric acid+SO3 to caprolactam weight ratio and a SO3 content within certain ranges. The circulating rearrangement mixture of the first stage has a sulfuric acid+SO3 to caprolactam weight ratio of 1.33 to 1.80 (molar ratio of 1.55 to 2.17) and a SO3 content of 2 to 14 wt. %; the circulating rearrangement mixture of the second stage has a sulfuric acid+SO3 to caprolactam weight ratio of 1.14 to 1.31 (molar ratio of 1.32 to 1.55) and a S03 content of at least 0.82 wt. %, preferably 0.82 to 6.5 wt. % and the circulating rearrangement mixture of the third stage has a sulfuric acid+SO3 to caprolactam weight ratio of 1.00 to 1.13 (molar ratio of 1.15 to 1.33) and a SO3 content of at least 0.4 wt. %, preferably 0.4 to 4 wt. %. The reaction mixture obtained in the third rearrangement stage essentially containing caprolactam, sulfuric acid and optionally residual sulfur trioxide is sent to a reactor system together with ammonia, water and a solvent such as toluene. The sulfuric acid and SO3 are neutralized by converting the sulfuric acid and SO3 into ammonium sulfate and the caprolactam is simultaneously extracted from the ammonium sulfate solution formed in this system.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C1(=NO)CCCCC1.[S:9](=[O:13])(=[O:12])([OH:11])[OH:10].[C:14]1(=[O:21])[NH:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1>>[C:14]1(=[O:21])[NH:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.[S:9](=[O:11])(=[O:10])([OH:13])[OH:12].[S:9](=[O:12])(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=NO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing a circulating rearrangement mixture
ADDITION
Type
ADDITION
Details
The circulating rearrangement mixture of the first stage
ADDITION
Type
ADDITION
Details
the circulating rearrangement mixture of the second stage
ADDITION
Type
ADDITION
Details
a S03 content of at least 0.82 wt. %, preferably 0.82 to 6.5 wt. % and the circulating rearrangement mixture of the third stage

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCN1)=O
Name
Type
product
Smiles
S(O)(O)(=O)=O
Name
Type
product
Smiles
S(=O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.